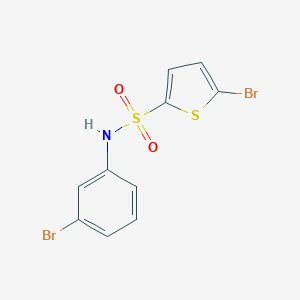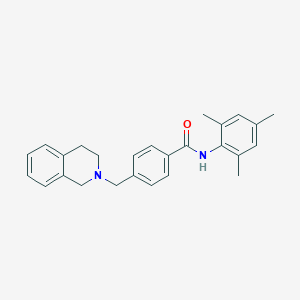![molecular formula C17H19IN2O3S B297002 2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide](/img/structure/B297002.png)
2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide, also known as ISA-2011B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. This compound has been found to exhibit potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The exact mechanism of action of 2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. By doing so, this compound is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound has also been shown to inhibit cell migration and invasion, as well as angiogenesis (the formation of new blood vessels). These effects are believed to contribute to the anti-tumor activity of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide in lab experiments is its potency and specificity towards cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for new cancer therapies. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and identify potential targets for cancer therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.
Méthodes De Synthèse
The synthesis of 2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide involves several steps, starting with the reaction of 4-iodoaniline with phenylsulfonyl chloride to form 4-iodo(phenylsulfonyl)aniline. This intermediate is then reacted with N-isopropylacetamide in the presence of a catalyst to yield this compound.
Applications De Recherche Scientifique
2-[4-iodo(phenylsulfonyl)anilino]-N-isopropylacetamide has been extensively studied for its potential anti-cancer properties. In vitro studies have demonstrated that this compound is able to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. Furthermore, in vivo studies have shown that this compound is able to significantly inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C17H19IN2O3S |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H19IN2O3S/c1-13(2)19-17(21)12-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
Clé InChI |
CIQQIMWMAWFCAS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)NC(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B296919.png)
![N-(tert-butyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296920.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296921.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296925.png)
![N-(sec-butyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296926.png)
![N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296928.png)

![N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B296931.png)
![2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296933.png)
![N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296940.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296941.png)
![N-[1,1'-biphenyl]-2-yl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296942.png)
![N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296943.png)
